2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a pyrimidine ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate amines with diketones under acidic or basic conditions.
Attachment of the Indole Moiety: The indole ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-mercaptopyrimidine : Similar pyrimidine structure but with a thiol group.
- 4-(2,6-Dimethyl-4-pyridinyl)benzoic acid : Contains a pyridine ring instead of pyrimidine.
Uniqueness
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to the combination of the pyrimidine and indole moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H23N5O2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H23N5O2/c1-13-10-14(2)23-19(22-13)21-12-18(25)20-7-9-24-8-6-15-11-16(26-3)4-5-17(15)24/h4-6,8,10-11H,7,9,12H2,1-3H3,(H,20,25)(H,21,22,23) |
InChI Key |
KXTAXIBMSXEHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)NCCN2C=CC3=C2C=CC(=C3)OC)C |
Origin of Product |
United States |
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